![molecular formula C17H21N3O5S B2602526 methyl 4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate CAS No. 1705753-65-6](/img/structure/B2602526.png)
methyl 4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. It also contains a tetrahydropyran ring, which is a common structural motif in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydropyran ring would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .Scientific Research Applications
- The compound is synthesized from 4-methoxyaniline via a series of steps, including acylation and cyclization, resulting in 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4) .
- Both the ketone (5) and the secondary alcohol (6) derivatives are novel and have not been reported in the literature before .
- Characterization techniques include IR, 1D and 2D NMR (1H-1H, 1H-13C, and 1H-15N) spectroscopy and elemental analysis .
- The mercapto- and thione-substituted 1,2,4-triazole moieties, such as compound 4, play a crucial role in synthetic medicines .
- Reported medicinal actions range from anti-tubercular effects to protein inhibition related to diseases like diabetes, obesity, and cancer .
- Other S-alkylated compounds derived from 4H-1,2,4-triazole-3-thiol exhibit antifungal, antimicrobial, and antibiotic activity .
- The compound’s structure includes a 1,2,4-triazole ring with a thiol group and an asymmetric carbon .
Synthesis and Characterization
Biological Activity
Structural Features and Mechanism of Action
Pharmacological Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-17(21)14-2-4-16(5-3-14)26(22,23)19-15-10-18-20(12-15)11-13-6-8-25-9-7-13/h2-5,10,12-13,19H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYYZLKRBCNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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